molecular formula C8H20N2 B12647388 N-Propyl-N'-isopropylethylenediamine CAS No. 90532-97-1

N-Propyl-N'-isopropylethylenediamine

Cat. No.: B12647388
CAS No.: 90532-97-1
M. Wt: 144.26 g/mol
InChI Key: SFMFETJWUJVYSS-UHFFFAOYSA-N
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Description

N-Propyl-N'-isopropylethylenediamine (CAS: 90532-97-1) is a high-purity organic compound with the molecular formula C8H20N2 . It functions as a versatile chemical building block, particularly useful as an analytical standard for HPLC . Its primary research value lies in the research and development of new pharmaceutical compounds, where it can be incorporated into molecular structures to influence their properties and biological activity . As a diamine, its mechanism of action in research settings often involves acting as a ligand or a precursor for more complex molecules. It is related to other ethylenediamine derivatives like N,N-Diisopropylethylenediamine, which are known for their steric hindrance and application as non-nucleophilic bases in various organic transformations, including amide coupling reactions and transition metal-catalyzed cross-couplings . Researchers utilize this compound to develop Mannich bases, a class of molecules known for a wide spectrum of biological activities, including potential anticancer, antibacterial, and antifungal properties . Handle this air-sensitive liquid with care and store it according to the provided safety data sheet. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

90532-97-1

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-propan-2-yl-N-propylethane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-5-9-6-7-10-8(2)3/h8-10H,4-7H2,1-3H3

InChI Key

SFMFETJWUJVYSS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-N’-isopropylethylenediamine typically involves the reaction of ethylenediamine with propyl and isopropyl halides. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Ethylenediamine} + \text{Propyl Halide} + \text{Isopropyl Halide} \rightarrow \text{N-Propyl-N’-isopropylethylenediamine} ]

The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide by-products. The reaction temperature is maintained between 50-70°C to optimize the yield.

Industrial Production Methods: In an industrial setting, the production of N-Propyl-N’-isopropylethylenediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Propyl-N’-isopropylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethylenediamines with various functional groups.

Scientific Research Applications

Organic Synthesis

1.1 Role as a Base in Organic Reactions

N-Propyl-N'-isopropylethylenediamine is primarily utilized as a sterically hindered base in organic reactions. Its bulky structure allows it to act as a non-nucleophilic base, making it suitable for facilitating reactions without interfering with nucleophiles. This property is particularly advantageous in amide coupling reactions where it serves to deprotonate carboxylic acids, enabling the formation of amides without competing with the nucleophilic amine .

1.2 Alkylation Reactions

The compound has been investigated for its efficacy in alkylation reactions, where it can selectively promote the conversion of secondary amines to tertiary amines. This application is significant as it minimizes side reactions that typically occur during alkylation processes, such as the formation of quaternary ammonium salts .

Catalysis

2.1 Transition Metal-Catalyzed Reactions

This compound is also employed as a base in various transition metal-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions. Its ability to stabilize metal catalysts while preventing unwanted side reactions enhances the efficiency and selectivity of these processes .

2.2 Carbon Capture Technologies

Recent studies have highlighted the potential of this compound in carbon capture applications. It has been used in the development of amine-grafted silica materials that effectively adsorb CO2_2. The interaction between the compound and CO2_2 leads to the formation of ammonium carbamate, which is a key product in carbon capture processes . The use of this compound in these systems demonstrates its versatility beyond traditional organic chemistry applications.

Case Studies

3.1 Amide Coupling Reaction Example

In a study focusing on amide coupling, this compound was used to couple an activated carboxylic acid with a nucleophilic amine. The reaction conditions were optimized to enhance yield while minimizing by-products. The results indicated that using this compound significantly improved the reaction efficiency compared to other bases .

3.2 Carbon Capture Performance Assessment

A comprehensive assessment was conducted on the performance of this compound-grafted silica materials for CO2_2 capture. The study utilized 17-O NMR spectroscopy to analyze the adsorption products formed during CO2_2 exposure. The findings revealed that the compound facilitated effective CO2_2 binding through ammonium carbamate formation, underscoring its potential for environmental applications .

Summary Table of Applications

Application Description
Organic SynthesisActs as a non-nucleophilic base in amide coupling and alkylation reactions
CatalysisUsed in transition metal-catalyzed cross-coupling reactions like Heck and Sonogashira
Carbon CaptureForms ammonium carbamate in amine-grafted silica materials for effective CO2_2 adsorption

Mechanism of Action

The mechanism of action of N-Propyl-N’-isopropylethylenediamine is largely dependent on its ability to interact with metal ions and other molecules. The compound can act as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal complexes formed.

Molecular Targets and Pathways:

    Chelation: The nitrogen atoms of N-Propyl-N’-isopropylethylenediamine can coordinate with metal ions, forming stable chelates.

    Pathways: The chelation process can affect various biochemical pathways, including enzyme activity and metal ion transport.

Comparison with Similar Compounds

Research Findings and Trends

  • CO₂ Capture : Studies on isopropyl-functionalized ethylenediamines highlight their role in next-generation MOFs for industrial carbon capture .
  • Drug Design : Ethylenediamine derivatives with mixed substituents (e.g., propyl/isopropyl) are under exploration for tunable pharmacokinetics in antibiotics and antivirals .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Propyl-N'-isopropylethylenediamine, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in alkylation reactions .
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalysts : Palladium or nickel catalysts improve yields in reductive amination, while bases like K₂CO₃ aid deprotonation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation under reduced pressure (for volatile byproducts) is recommended.
    Optimization Tip : Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time.

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent patterns (e.g., isopropyl vs. propyl groups). For example, δ ~1.0–1.5 ppm (isopropyl CH₃) and δ ~2.5–3.5 ppm (ethylene -CH₂-) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~173.2).
  • Elemental Analysis : Validate C, H, N content (±0.3% deviation).
  • X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .

Advanced: How does the ligand structure of this compound influence its coordination behavior with transition metals?

Answer:
The steric and electronic properties of the substituents (propyl vs. isopropyl) dictate metal-ligand interactions:

  • Steric effects : Isopropyl groups hinder coordination to bulkier metals (e.g., Zn²⁺), favoring smaller ions (e.g., Li⁺) .
  • Electronic effects : The ethylenediamine backbone acts as a strong σ-donor, stabilizing low-oxidation-state metals.
    Experimental Design : Compare stability constants (log K) via potentiometric titrations in varying solvents. For example, log K for Zn²⁺ complexes may decrease by ~0.5 units compared to unsubstituted ethylenediamine .

Advanced: How can contradictions in reported stability constants or reactivity data for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Solvent polarity : Dielectric constants affect metal-ligand dissociation. Standardize solvents (e.g., H₂O vs. DMSO) .
  • Counterion effects : Use inert salts (e.g., NaClO₄) to minimize ion pairing.
  • Structural analogs : Compare data with related ligands (e.g., N,N’-diisopropylethylenediamine) to identify steric/electronic trends .
    Resolution Strategy : Replicate experiments under identical conditions and validate via DFT calculations (e.g., Gibbs free energy of complexation).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapors .
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced: What mechanistic insights can be gained from studying this compound in supramolecular assemblies?

Answer:
The compound’s bifunctional amine groups enable:

  • Self-assembly : pH-dependent formation of macrocycles or polymers (e.g., at pH 8–10).
  • Co-crystallization : Co-complexes with metals (e.g., [Li·TMEDA] in ) reveal cooperative binding modes .
    Methodology : Use SAXS or cryo-EM to analyze assembly kinetics, and DFT to model non-covalent interactions (e.g., H-bonding vs. van der Waals).

Basic: How can the purity of this compound be quantified, and what impurities are commonly observed?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Common impurities include unreacted alkyl halides or mono-alkylated byproducts.
  • Titration : Non-aqueous titration with HClO₄ in glacial acetic acid quantifies free amine groups.
  • Common impurities : Residual solvents (e.g., THF) or oxidation products (e.g., nitroxides) .

Advanced: What strategies optimize the use of this compound in asymmetric catalysis?

Answer:

  • Chiral induction : Pair with chiral auxiliaries (e.g., BINOL) to enhance enantioselectivity in aldol or Michael additions.
  • Solvent tuning : Use low-polarity solvents (e.g., toluene) to stabilize transition-state geometries.
  • Kinetic profiling : Monitor enantiomeric excess (ee) via chiral HPLC and correlate with steric parameters (e.g., A-value of substituents) .

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